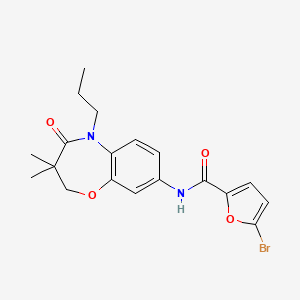
5-Brom-N-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H21BrN2O4 and its molecular weight is 421.291. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate haben aufgrund ihres antiviralen Potenzials großes Interesse geweckt. Forscher haben verschiedene Indol-basierte Verbindungen synthetisiert und ihre Wirksamkeit gegen Viren bewertet. Zum Beispiel:
- 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylat-Derivate zeigten eine inhibitorische Aktivität gegen das Influenza-A-Virus .
- 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid-Derivate zeigten starke antivirale Wirkungen gegen das Coxsackie B4-Virus .
Entzündungshemmende und analgetische Eigenschaften
Bestimmte Indolderivate besitzen entzündungshemmende und analgetische Eigenschaften. Bemerkenswert ist, dass Verbindungen wie (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamid und (S)-N-(Benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidin-2-carboxamid vielversprechende Wirkungen in präklinischen Studien zeigten .
Bewertung der Zellviabilität
Die potenzielle Auswirkung der Verbindung auf die Zellviabilität kann mit dem MTT-Assay bewertet werden. Aktiv atmende Zellen wandeln wasserlösliches MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) in ein unlösliches violettes Formazan um. Dieses Formazan kann dann durch Messung der optischen Dichte quantifiziert werden .
Andere potenzielle Anwendungen
Während die oben genannten Bereiche bestimmte Bereiche hervorheben, ist es wichtig zu erkennen, dass Indolderivate, einschließlich unserer Verbindung von Interesse, breitere Anwendungen haben können. Dazu können antioxidative, antimikrobielle, antituberkulose, antidiabetische und antimalaria-Aktivitäten gehören. Forscher erforschen weiterhin neuartige therapeutische Möglichkeiten unter Verwendung von Indol-basierten Gerüsten .
Biologische Aktivität
5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article discusses its biological activity based on available literature, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 921870-21-5 |
| Molecular Formula | C19H21BrN2O4 |
| Molecular Weight | 421.3 g/mol |
| IUPAC Name | 5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)furan-2-carboxamide |
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to its interaction with various molecular targets. The benzoxazepine structure is known for its ability to modulate enzyme activity and receptor interactions.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of related benzoxazepine derivatives. The research highlighted that modifications at the furan and carboxamide positions significantly influenced cytotoxicity against cancer cell lines. The findings indicated that compounds with bromine substitutions tended to enhance biological activity through better receptor binding .
Study 2: Inhibition of Bacterial Secretion Systems
In another investigation focused on Type III secretion systems (T3SS) in bacteria, compounds similar to 5-bromo-N-(3,3-dimethyl-4-oxo...) were screened for their ability to inhibit pathogenicity mechanisms. The results demonstrated that these compounds could reduce the secretion of virulence factors in pathogenic bacteria by up to 50% at certain concentrations . This suggests potential applications in developing new antibiotics or adjuvants.
Structure-Activity Relationship (SAR)
The biological activity of 5-bromo-N-(3,3-dimethyl...) is influenced by its structural components:
- Bromine Substitution : The presence of bromine is thought to enhance lipophilicity and improve membrane permeability.
- Furan and Carboxamide Groups : These groups may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Eigenschaften
IUPAC Name |
5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4/c1-4-9-22-13-6-5-12(21-17(23)14-7-8-16(20)26-14)10-15(13)25-11-19(2,3)18(22)24/h5-8,10H,4,9,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIGSDIUEFDMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














